molecular formula C22H34O B12298318 (trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)

(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)

Cat. No.: B12298318
M. Wt: 314.5 g/mol
InChI Key: YGBCZZWUEAKAFO-UHFFFAOYSA-N
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Description

(trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) is an organic compound known for its unique structural properties It consists of two cyclohexane rings connected by a single bond, with a methoxyphenyl group and a propyl group attached to the cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through hydrogenation of benzene or other aromatic compounds under high pressure and temperature conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Propyl Group: The propyl group can be attached via a Grignard reaction, where propylmagnesium bromide reacts with the cyclohexane derivative to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the cyclohexane rings to more saturated forms or reduce any functional groups present.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: More saturated cyclohexane derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) has several applications in scientific research:

    Material Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.

    Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism by which (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (trans,trans)-4-(4-Hydroxyphenyl)-4’-propyl-1,1’-bi(cyclohexane): Similar structure but with a hydroxyl group instead of a methoxy group.

    (trans,trans)-4-(4-Methylphenyl)-4’-propyl-1,1’-bi(cyclohexane): Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

InChI

InChI=1S/C22H34O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23-2)16-14-21/h13-20H,3-12H2,1-2H3

InChI Key

YGBCZZWUEAKAFO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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